1,3-Benzodioxol-5-yl(4-ethylpiperazin-1-yl)methanone
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Overview
Description
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-ETHYLPIPERAZINE is a chemical compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a benzodioxole ring fused with a piperazine ring, which is further substituted with an ethyl group. Benzodioxole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-ETHYLPIPERAZINE typically involves the reaction of 2H-1,3-benzodioxole-5-carbonyl chloride with 4-ethylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-ETHYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it has been shown to inhibit α-amylase, an enzyme involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZEPANE: Another benzodioxole derivative with a similar structure but different biological activities.
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PYRROLIDIN-3-AMINE:
Uniqueness
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-ETHYLPIPERAZINE is unique due to its specific substitution pattern and the presence of both benzodioxole and piperazine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H18N2O3/c1-2-15-5-7-16(8-6-15)14(17)11-3-4-12-13(9-11)19-10-18-12/h3-4,9H,2,5-8,10H2,1H3 |
InChI Key |
LRWJWLNWIMPWAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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